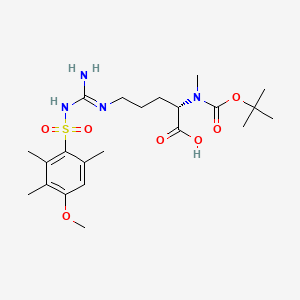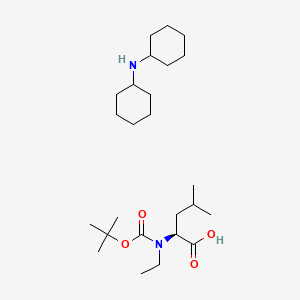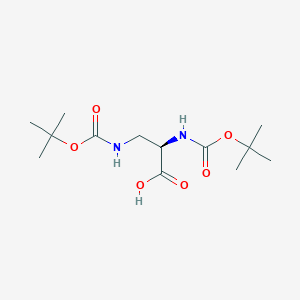
N-Boc-3-(Boc-amino)-D-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-3-(Boc-amino)-D-alanine is a compound that has gained significant attention in the field of organic chemistry. It is a derivative of D-alanine and is widely used in the synthesis of peptides and other organic compounds.
Scientific Research Applications
Solid Phase Synthesis of Polyamides
The solid phase synthesis methodology utilizes N-Boc-3-(Boc-amino)-D-alanine and related compounds for the preparation of sequence-specific DNA binding polyamides. These polyamides, containing N-methylimidazole and N-methylpyrrole amino acids, demonstrate high stepwise coupling yields and are significant for analyzing DNA binding affinity and sequence specificity (Baird & Dervan, 1996).
Synthesis of α-Alkyl-β-(sec-Amino)alanines
This compound is instrumental in the synthesis of N-Boc-α-alkyl-β-(sec-amino)alanines through cyclization and ring opening reactions. This methodology provides a convenient route to optically pure α-alkyl-β-(sec-amino)alanines, serving as non-protein amino acids for further applications (Olma, Lasota, & Kudaj, 2011).
Selective Nitrolytic Deprotection
Selective nitrolytic deprotection techniques involving this compound and its derivatives offer a method to deprotect N-Boc-amines and N-Boc-amino acids efficiently. This approach is notable for preserving the configuration of substrates and demonstrates remarkable selectivity, particularly useful in peptide synthesis (Strazzolini, Melloni, & Giumanini, 2001).
Molecular Discrimination by Self-Assembled Capsules
Research involving this compound derivatives explores their molecular discrimination capabilities when bound to self-assembled cylindrical capsules. This study, using NMR spectroscopy and computational modeling, has implications for understanding the molecular recognition and binding affinities of protected amino acid esters (Hayashida, Šebo, & Rebek, 2002).
Synthesis of Chiral Amino Acid Derivatives
This compound is also used in the synthesis of chiral amino acid derivatives, which are essential for developing cationic methacrylate polymers. These polymers, containing amino acid-based chiral monomers, demonstrate controlled synthesis, molecular weight, and pH responsiveness, highlighting their potential in biotechnological applications (Kumar, Roy, & De, 2012).
Mechanism of Action
Target of Action
N-Boc-3-(Boc-amino)-D-alanine is a versatile building block used in the synthesis of various drugs and bioactive compounds . .
Mode of Action
It’s known that this compound is used in the synthesis of various drugs and bioactive compounds, suggesting that its interaction with its targets and the resulting changes would depend on the specific compound it is used to synthesize .
Biochemical Pathways
It has been shown to be used in the synthesis of active anti-hiv arginine-adenosine compounds targeting the viral tar rna sequence . This suggests that it may play a role in the biochemical pathways related to HIV replication.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific drug or bioactive compound it is used to synthesize. For instance, when used in the synthesis of active anti-HIV arginine-adenosine compounds, it may contribute to the inhibition of HIV replication .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound would likely depend on the specific conditions under which the synthesis reactions it is involved in are carried out. For instance, factors such as temperature, pH, and solvent used could potentially affect the efficiency of the synthesis reactions .
properties
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZLUXXCXDIIOK-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-[(4-Chlorophenyl)methoxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613628.png)
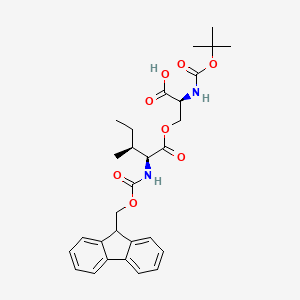

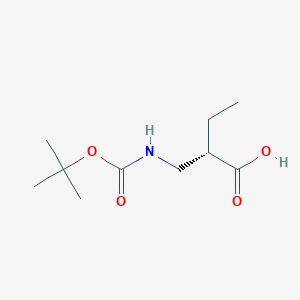
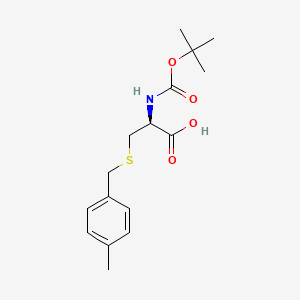
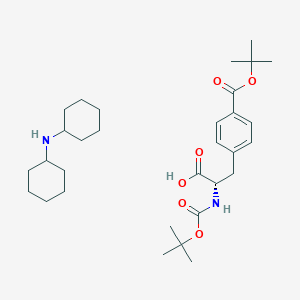
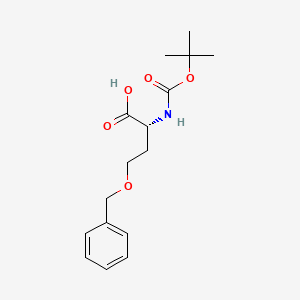


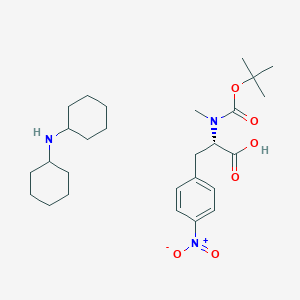
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
